physicochemical properties of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol
physicochemical properties of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the , a novel imidazole-containing scaffold. Given the absence of extensive published data for this specific molecule, this document serves as a predictive and methodological guide. It outlines the foundational molecular attributes, predicted physicochemical parameters, and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to empower researchers in generating robust and reliable data packages essential for drug discovery and development. This guide is structured to build from fundamental principles to practical application, incorporating visual workflows and data presentation formats for clarity and ease of use.
Foundational Molecular Profile
A thorough understanding of a compound's basic molecular characteristics is the cornerstone of any physicochemical assessment. These intrinsic properties dictate the molecule's behavior in more complex biological and chemical systems.
1.1. Chemical Structure and Calculated Properties
The structure of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol reveals a chiral secondary alcohol linked to a methylated imidazole ring. This arrangement has significant implications for its properties, including its potential for stereospecific interactions and its acid-base behavior.
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IUPAC Name: 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol
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Molecular Formula: C₉H₁₆N₂O
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Key Structural Features:
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A 1-methyl-1H-imidazole ring, which acts as a key basic center.
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A butan-2-ol side chain, introducing a hydroxyl group (a hydrogen bond donor and acceptor) and a chiral center at the C2 position.
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Two rotatable bonds, suggesting conformational flexibility.
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The fundamental calculated properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 168.24 g/mol | Calculated |
| Monoisotopic Mass | 168.12626 Da | Calculated |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (imidazole nitrogen, hydroxyl oxygen) | Structural Analysis |
| Rotatable Bonds | 2 | Structural Analysis |
| Topological Polar Surface Area (TPSA) | 41.07 Ų | Calculated (based on similar structures[1]) |
1.2. Stereochemistry
The presence of a chiral center at the C2 position of the butanol side chain means the molecule can exist as two enantiomers, (R)- and (S)-3-(1-methyl-1H-imidazol-2-yl)butan-2-ol. It is critical for drug development purposes to either synthesize and test a single enantiomer or to characterize the racemic mixture, as stereoisomers can have vastly different pharmacological and toxicological profiles.
Predicted Physicochemical Landscape
Based on its structure and data from analogous compounds, we can predict the key physicochemical parameters that govern the absorption, distribution, metabolism, and excretion (ADME) profile of this molecule.
| Parameter | Predicted Value/Range | Rationale & Significance |
| pKa (Conjugate Acid) | ~7.0 - 7.4 | The N-methylated imidazole ring is the primary basic center. Its pKa is expected to be slightly higher than that of imidazole itself (~7.0) due to the electron-donating effect of the methyl group.[2] This value is critical as it determines the ionization state at physiological pH (7.4), which profoundly impacts solubility, permeability, and target binding. |
| logP (Octanol/Water) | 0.5 - 1.5 | This estimated range suggests moderate lipophilicity. The imidazole and alcohol functions provide hydrophilicity, while the butyl chain and methyl group contribute to lipophilicity. LogP is a key indicator of a drug's ability to cross cell membranes.[3][4] |
| Aqueous Solubility | Moderate to High | The presence of a basic, ionizable center (imidazole) and a polar hydroxyl group suggests that the compound will exhibit reasonable aqueous solubility, particularly at pH values below its pKa where it will exist as a charged cation. |
Experimental Determination of Physicochemical Properties
The following sections detail the standard, self-validating protocols for the empirical determination of the critical physicochemical parameters. The rationale behind each major step is provided to ensure a deep understanding of the methodology.
3.1. Determination of Acid Dissociation Constant (pKa)
The pKa dictates the extent of ionization of a molecule at a given pH. For a basic compound like 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol, this is a crucial parameter. Potentiometric titration is the gold-standard method for its determination.[5][6][7][8]
Protocol: pKa Determination by Potentiometric Titration
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System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[5][6]
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Sample Preparation: Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent if solubility is limited. A constant ionic strength is maintained throughout the titration by using a background electrolyte like 0.15 M KCl.[5][6]
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Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[5][6]
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Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.
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Data Analysis: Plot the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[5]
Causality Note: The use of a constant ionic strength medium minimizes changes in activity coefficients, ensuring that the measured potential changes are directly related to changes in the concentration of H⁺ ions. Nitrogen purging is essential because atmospheric CO₂ can dissolve to form carbonic acid, which would consume the titrant and lead to an inaccurate pKa value.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
3.2. Determination of Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's membrane permeability and overall ADME properties. The shake-flask method is the definitive technique for its measurement.[7][9][10][11][12]
Protocol: logP Determination by the Shake-Flask Method
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Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for logD measurement) with n-octanol to ensure thermodynamic equilibrium.
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Partitioning: Accurately weigh the test compound and dissolve it in one of the pre-saturated phases. Add a precise volume of the second pre-saturated phase. The phase volume ratio can be adjusted depending on the expected lipophilicity to ensure quantifiable concentrations in both phases.[13]
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Equilibration: Vigorously shake the biphasic mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C). Allow the phases to separate completely, often by letting them stand overnight or by centrifugation.[11]
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Phase Separation & Sampling: Carefully separate the two phases. Improper separation is a common source of error, especially for highly lipophilic compounds.[9] Aspirate an aliquot from each phase for analysis.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.
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Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).
Causality Note: Pre-saturation of the solvents is a critical step. n-Octanol has a non-negligible solubility in water (and vice-versa). Failing to pre-saturate the phases before the experiment would cause the phase volumes to change during equilibration, leading to an inaccurate partition coefficient.
Workflow for Shake-Flask logP Determination
Caption: Workflow for logP determination by the shake-flask method.
3.3. Determination of Thermodynamic Aqueous Solubility
Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent and is a fundamental property for drug development. The shake-flask method is also the gold standard for this measurement.[14][15][16][17]
Protocol: Thermodynamic Solubility Determination
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Sample Preparation: Add an excess amount of the solid test compound to a vial containing the aqueous medium of interest (e.g., pH 7.4 phosphate buffer). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that true thermodynamic equilibrium is reached.[15][16]
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Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
pH Measurement: Measure the pH of the final saturated solution to ensure it has not deviated from the initial buffer pH.[16]
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Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.[14]
Causality Note: It is crucial to confirm that equilibrium has been reached. This is done by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration is no longer increasing.[16] Filtration is a critical step to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic and Structural Characterization
While physicochemical properties describe the behavior of the molecule, spectroscopic techniques are required to confirm its identity and structure.
4.1. Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic features for 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol, based on known data for imidazole and alkyl alcohol moieties.[18][19][20][21]
| Technique | Expected Features |
| ¹H NMR | - Imidazole Protons: Two singlets or doublets in the aromatic region (~6.8-7.7 ppm).- N-Methyl Group: A sharp singlet around 3.6-3.8 ppm.- Alkyl Chain Protons: Multiplets in the aliphatic region (0.9-4.0 ppm), with the CH-OH proton showing a characteristic shift.- OH Proton: A broad singlet, exchangeable with D₂O. |
| ¹³C NMR | - Imidazole Carbons: Three distinct signals in the aromatic region (~120-145 ppm).- N-Methyl Carbon: A signal around 33-35 ppm.- Alkyl Chain Carbons: Four signals in the aliphatic region, with the C-OH carbon resonating around 65-75 ppm. |
| FT-IR | - O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹.- C-H Stretches: Absorptions around 2850-3000 cm⁻¹ (aliphatic) and 3100-3150 cm⁻¹ (aromatic).- C=N and C=C Stretches: Bands in the 1450-1650 cm⁻¹ region characteristic of the imidazole ring. |
| Mass Spec. | - (ESI+) : A prominent [M+H]⁺ ion at m/z 169.13. |
Synthesis and Purity Considerations
A plausible synthetic strategy for 2-substituted imidazoles involves the reaction of an appropriately functionalized starting material with the imidazole ring, often through methods like the Debus or Radiszewski synthesis, or by activating the imidazole C2 position.[22][23][24] Post-synthesis, rigorous purification, typically by column chromatography, is mandatory. The purity of the final compound must be assessed and confirmed to be >95% (preferably >98%) by a combination of HPLC, NMR, and LC-MS before commencing physicochemical characterization.
High-Level Synthesis and Characterization Workflow
Caption: General workflow for synthesis and characterization.
Conclusion
This guide provides a robust framework for the comprehensive physicochemical characterization of 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol. By combining predictive analysis with detailed, validated experimental protocols, researchers can systematically generate the high-quality data required to evaluate its potential as a drug development candidate. Adherence to the principles of experimental design, particularly regarding system calibration, equilibrium conditions, and sample purity, is paramount for ensuring the integrity and trustworthiness of the resulting data.
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